1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
Molecular Formula |
C25H20N2O6S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O6S/c1-3-32-16-10-11-17-19(13-16)34-25(26-17)27-21(14-6-8-15(31-2)9-7-14)20(23(29)24(27)30)22(28)18-5-4-12-33-18/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
KUOUBYSAXIBWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Antifungal Activity
- For example, compounds 13, 14, and 17 () showed MIC values of 256, 64, and 128 μg/mL, respectively, against Colletotrichum musae. The furan group in the target compound may enhance activity compared to benzoyl derivatives .
- Compound 23 (): No explicit antifungal data, but the trifluoromethoxy group’s electron-withdrawing nature could improve bioavailability.
Antimicrobial and Anticonvulsant Properties
- Furan Derivatives : Furan-containing compounds exhibit broad antimicrobial activity (). The target’s furan-2-ylcarbonyl group may similarly inhibit microbial growth via membrane disruption or enzyme inhibition .
- Benzothiazole Derivatives: Compounds with 6-fluoro or 6-methoxybenzothiazole () demonstrated 100% protection in anticonvulsant MES tests.
Q & A
Q. Table 1. Key Synthetic Parameters for Analog Synthesis
Q. Table 2. Stability in Common Solvents (25°C)
| Solvent | Degradation (% after 24 h) | Major Degradant |
|---|---|---|
| DMSO | <5% | None detected |
| Ethanol | 12% | Oxidized furan |
| Water | 35% | Hydrolyzed pyrrolone |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
